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Compound of Interest

Compound Name: 3,4-difluoro-N-methylaniline

Cat. No.: B3025449 Get Quote

3,4-difluoro-N-methylaniline is a substituted aromatic amine that has garnered significant

interest within the fields of medicinal chemistry and materials science. Its structure is

deceptively simple, yet it combines three key features that make it a valuable synthetic

intermediate: a nucleophilic secondary amine, an electron-rich aromatic ring, and the strategic

placement of two fluorine atoms. The incorporation of fluorine into drug candidates is a

cornerstone of modern pharmaceutical design, often leading to profound improvements in

metabolic stability, binding affinity, and lipophilicity.[1]

This guide, intended for researchers and drug development professionals, provides a

comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of

3,4-difluoro-N-methylaniline. Moving beyond a simple data sheet, we will delve into the

causality behind its characteristics and the strategic considerations for its use in complex

synthetic campaigns.

Core Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a molecule are foundational to its application in

research. They dictate purification strategies, analytical methods, and provide the first clues to

its electronic nature.

Chemical Identifiers
A consistent and accurate identification is critical for regulatory compliance and scientific

communication. The core identifiers for 3,4-difluoro-N-methylaniline are summarized below.
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Identifier Value Source

IUPAC Name 3,4-difluoro-N-methylaniline [2]

CAS Number 138563-54-9 [2]

Molecular Formula C₇H₇F₂N [3]

Molecular Weight 143.13 g/mol [2]

Canonical SMILES CNC1=CC(=C(C=C1)F)F [2][3]

InChIKey
SULGSLUIIZBEEN-

UHFFFAOYSA-N
[2][3]

Physical Properties
The physical state, solubility, and partitioning behavior of 3,4-difluoro-N-methylaniline are

essential for planning reactions and purification schemes.
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Property Value Comments and Insights

Appearance

Data not widely reported;

expected to be a liquid or low-

melting solid.

Analogs like 3,4-difluoroaniline

are liquids.[4]

Boiling Point Data not widely reported.

The parent, 3,4-difluoroaniline,

has a boiling point of 77 °C at

7 mmHg. N-methylation would

be expected to slightly alter

this.

XlogP 2.3

This predicted value suggests

moderate lipophilicity,

indicating good solubility in

common organic solvents like

dichloromethane, ethyl

acetate, and THF, with limited

solubility in water.[2]

Storage
2-8°C, Inert atmosphere, Keep

in dark place

Recommended for maintaining

chemical integrity and

preventing degradation.[5]

Spectroscopic Analysis: A Structural Fingerprint
Spectroscopic data provides unambiguous confirmation of a molecule's structure. While a

dedicated public spectrum for 3,4-difluoro-N-methylaniline is not readily available, its

expected profile can be accurately predicted based on its functional groups and data from

close analogs.

¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The N-

methyl group would appear as a singlet around 2.8-2.9 ppm. The N-H proton would be a

broad singlet, typically around 3.5-4.0 ppm. The aromatic region (approx. 6.5-7.0 ppm) would

show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR: The spectrum would show 7 distinct carbon signals. The N-methyl carbon would

be found upfield, around 30-31 ppm.[6] The four aromatic carbons attached to fluorine (C3,
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C4) and the amine (C1) would show characteristic C-F coupling constants, which are

invaluable for assigning the substitution pattern.

¹⁹F NMR: This is a critical technique for any fluorinated compound. The spectrum would

show two distinct signals for the C3 and C4 fluorine atoms, with coupling between them

(ortho F-F coupling) and coupling to adjacent protons.

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass

spectrum would show a prominent molecular ion peak (M⁺) at m/z = 143.05.[2] High-

resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching

band around 3400 cm⁻¹. Strong C-F stretching bands would be visible in the 1100-1300

cm⁻¹ region, and C-N stretching would appear around 1300 cm⁻¹.

Synthesis and Purification
The most direct and logical approach to synthesizing 3,4-difluoro-N-methylaniline is through

the N-methylation of its readily available precursor, 3,4-difluoroaniline.

Retrosynthetic Analysis
The retrosynthesis highlights the key bond disconnection to reveal the starting materials.

3,4-Difluoro-N-methylaniline

3,4-Difluoroaniline  N-C Disconnection
(Methylation)

Methylating Agent
(e.g., MeI, (MeO)₂SO₂)

Click to download full resolution via product page

Caption: Retrosynthesis of 3,4-difluoro-N-methylaniline.

Recommended Synthetic Protocol: Reductive Amination
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While various methods exist for N-methylation, reductive amination offers a high-yielding and

clean approach, avoiding the over-alkylation often associated with alkyl halides. This protocol is

adapted from standard procedures for aniline methylation.

Reaction Scheme: 3,4-difluoroaniline + Formaldehyde → Imine intermediate → 3,4-difluoro-N-
methylaniline

Step-by-Step Methodology:

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add

3,4-difluoroaniline (1.0 eq).

Solvent Addition: Dissolve the aniline in methanol (approx. 0.2 M concentration).

Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution and stir at

room temperature for 1 hour. The formation of the intermediate imine or aminal occurs during

this step.

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium

borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Causality Note: Portion-wise

addition is crucial to control the exothermic reaction and hydrogen gas evolution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline

is fully consumed.

Work-up: Quench the reaction by the slow addition of water. Reduce the methanol volume

under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a

separatory funnel.

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium

sulfate (Na₂SO₄).

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The

crude product can be purified by flash column chromatography on silica gel using a
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hexane/ethyl acetate gradient to yield pure 3,4-difluoro-N-methylaniline.

Chemical Reactivity and Strategic Derivatization
The reactivity of 3,4-difluoro-N-methylaniline is governed by the interplay between the

activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing

fluorine atoms.

Influence of Substituents
-NHMe Group: This is a strong activating group that increases the electron density of the

aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS). It

directs incoming electrophiles to the ortho (C2) and para (C6) positions.

Fluorine Atoms: As halogens, fluorine atoms are deactivating via the inductive effect but are

ortho-, para-directing due to resonance. However, in this specific molecule, their primary

electronic influence is strong electron withdrawal, which tempers the high reactivity imparted

by the amine. This moderation can be advantageous, often leading to more selective

reactions and preventing polysubstitution.

Workflow for Acylation: A Gateway to Diverse Scaffolds
Acylation of the secondary amine is a common and robust reaction to generate amides, which

are prevalent in pharmaceuticals. This workflow is a foundational step for further chemical

elaboration.
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3,4-Difluoro-N-methylaniline
+ Acyl Chloride (R-COCl)

N-Acyl-3,4-difluoro-N-methylaniline

 Acylation Reaction
(0°C to RT)

Tertiary Amine Base
(e.g., Et₃N, DIPEA)

in Aprotic Solvent (DCM)

 Conditions

Aqueous Workup
(e.g., 1M HCl, NaHCO₃, Brine)

Purification
(Crystallization or Chromatography)

Pure Amide Product

Click to download full resolution via product page

Caption: Standard workflow for the acylation of 3,4-difluoro-N-methylaniline.

Applications in Research and Drug Development
The true value of 3,4-difluoro-N-methylaniline lies in its role as a molecular scaffold. The 3,4-

difluorophenyl motif is a well-established component in numerous bioactive compounds.
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Pharmaceutical Intermediates: The parent compound, 3,4-difluoroaniline, is a crucial starting

material for the synthesis of quinolone antibiotics, such as Danofloxacin.[7] The fluorine

atoms in these drugs are critical for their antibacterial activity and pharmacokinetic profile. By

providing a methylated version, 3,4-difluoro-N-methylaniline allows for the direct

introduction of this N-methylated scaffold, potentially streamlining synthetic routes and

enabling access to new analogs with altered properties.

Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a

lead compound is performed to optimize its properties. Replacing an aniline (-NH₂) with an

N-methylaniline (-NHMe) can have significant effects:

It removes a hydrogen bond donor, which can alter binding interactions with a target

protein.

It increases lipophilicity, which can affect cell permeability and absorption.

It can block metabolic N-dealkylation pathways, potentially increasing the compound's

half-life.

Safety and Handling
Proper handling of 3,4-difluoro-N-methylaniline is essential due to its potential hazards. The

GHS classification provides a clear guide to the necessary precautions.[2]

GHS Hazard Classification
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Hazard Class Code Description

Flammable Liquids H227 Combustible liquid

Acute Toxicity, Oral H301 Toxic if swallowed

Skin Corrosion/Irritation H315 Causes skin irritation

Sensitization, Skin H317
May cause an allergic skin

reaction

Serious Eye Damage/Irritation H318 Causes serious eye damage

Specific Target Organ Toxicity H335 May cause respiratory irritation

Hazardous to Aquatic

Environment
H412

Harmful to aquatic life with

long lasting effects

Safe Handling Protocols
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a

lab coat, and nitrile gloves.[8] All manipulations should be performed within a certified

chemical fume hood to avoid inhalation of vapors.

Handling: Avoid all personal contact. Do not breathe vapors or mist. Use only in a well-

ventilated area. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep

locked up or in an area accessible only to qualified personnel.

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g.,

vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not

allow the chemical to enter drains.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Waste must be handled as hazardous.

Conclusion
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3,4-difluoro-N-methylaniline is more than just a catalog chemical; it is a strategic tool for

chemical innovation. Its unique combination of a nucleophilic center, a tunable aromatic ring,

and bioisosteric fluorine atoms makes it a valuable building block for developing next-

generation pharmaceuticals and advanced materials. A thorough understanding of its

properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to

leverage its full potential while ensuring safe and effective handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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